COMC-6 vs. Its GSH Adduct GSMC-6: Over 11,000-Fold Difference in Cytotoxicity
The antitumor activity of COMC-6 is not mediated by its intracellular glutathione (GSH) adduct GSMC-6. A direct head-to-head comparison in B16 melanotic melanoma cells shows that COMC-6 has an IC50 of 0.041 μM, while the diethyl ester prodrug form of GSMC-6 displays little activity with an IC50 > 460 μM [1]. This indicates that the GSH adduct is at least 11,219-fold less potent, conclusively ruling out GSMC-6 as the active cytotoxic species.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.041 μM |
| Comparator Or Baseline | GSMC-6 (diethyl ester prodrug of GSH adduct): >460 μM |
| Quantified Difference | >11,219-fold higher potency for COMC-6 |
| Conditions | B16 melanotic melanoma cells, 72-hour proliferation assay |
Why This Matters
This excludes the GSH adduct as the active species and validates COMC-6 as a GST-dependent prodrug, essential for correct experimental design and interpretation.
- [1] Joseph E, Eiseman JL, Hamilton DS, Wang H, Tak H, Ding Z, Ganem B, Creighton DJ. Molecular basis of the antitumor activities of 2-crotonyloxymethyl-2-cycloalkenones. J Med Chem. 2003 Jan 2;46(1):194-6. PMID: 12502374. View Source
